molecular formula C45H37N5O4 B1398498 Fmoc-Gln(trt)-Bt CAS No. 1155875-65-2

Fmoc-Gln(trt)-Bt

Cat. No. B1398498
M. Wt: 711.8 g/mol
InChI Key: ZLCVVUWNCORIMN-FAIXQHPJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-Gln(trt)-Bt” is also known as Nα-Fmoc-Nδ-trityl-L-glutamine . It is a Fmoc protected amino acid derivative used as a reagent in the synthesis of peptides . As glutamine is protected with a trityl group, unwanted substitute products in the reactions can be prevented .


Synthesis Analysis

The trityl-protecting group is normally removed by 95% TFA in 1-3 hours, with no alkylation of Trp . Using Fmoc-Gln (Trt)-OH in peptide synthesis prevents the possibility of the amide side chain from undergoing dehydration side reactions during activation, especially with carbodiimide reagents .


Molecular Structure Analysis

The molecular formula of “Fmoc-Gln(trt)-Bt” is C39H34N2O5 . The molecular weight is 610.70 . The structure of “Fmoc-Gln(trt)-Bt” is complex and it consists of a dipeptide in which the threonine residue has been reversibly protected as a structure-breaking proline-like TFA-labile oxazolidine .


Chemical Reactions Analysis

“Fmoc-Gln(trt)-Bt” has good solubility properties in most organic solvents, and its use has been shown to result in significantly purer peptides than other derivatives used for the introduction of Gln . Coupling can be performed by standard procedures .


Physical And Chemical Properties Analysis

“Fmoc-Gln(trt)-Bt” is a white to off-white powder . It has a density of 1.3±0.1 g/cm3, a boiling point of 873.5±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.3 mmHg at 25°C . The optical rotation is [α]/D -14.0±1.5°, c = 1% in DMF .

Scientific Research Applications

Fmoc-Gln(Trt)-OH is a Fmoc protected amino acid derivative used as a reagent in the synthesis of peptides . It has good solubility properties in most organic solvents, and its use has been shown to result in significantly purer peptides than other derivatives used for the introduction of Gln .

The coupling of Fmoc-Gln(Trt)-OH can be performed by standard procedures . It’s used as a starting material in the Fmoc solid phase peptide synthesis of fellutamide B and N-octanoyl analog of fellutamide B .

Fmoc-Gln(Trt)-OH, also known as Nα-Fmoc-Nδ-trityl-L-glutamine, is a Fmoc protected amino acid derivative used in peptide synthesis . Here are some more applications:

  • Peptide Synthesis

    • Fmoc-Gln(Trt)-OH has good solubility properties in most organic solvents, and its use has been shown to result in significantly purer peptides than other derivatives used for the introduction of Gln .
    • The coupling of Fmoc-Gln(Trt)-OH can be performed by standard procedures .
  • Synthesis of Fellutamide B and N-Octanoyl Analog of Fellutamide B

    • Fmoc-Gln(Trt)-OH is used as a starting material in the Fmoc solid phase peptide synthesis of fellutamide B and N-octanoyl analog of fellutamide B .

Fmoc-Gln(Trt)-OH, also known as Nα-Fmoc-Nδ-trityl-L-glutamine, is a Fmoc protected amino acid derivative used in peptide synthesis . Here are some more applications:

  • Peptide Synthesis

    • Fmoc-Gln(Trt)-OH has good solubility properties in most organic solvents, and its use has been shown to result in significantly purer peptides than other derivatives used for the introduction of Gln .
    • The coupling of Fmoc-Gln(Trt)-OH can be performed by standard procedures .
  • Synthesis of Fellutamide B and N-Octanoyl Analog of Fellutamide B

    • Fmoc-Gln(Trt)-OH is used as a starting material in the Fmoc solid phase peptide synthesis of fellutamide B and N-octanoyl analog of fellutamide B .

Safety And Hazards

“Fmoc-Gln(trt)-Bt” is classified as a skin sensitizer (Category 1, H317) and has chronic aquatic toxicity (Category 4, H413) . It is recommended to wear disposable gloves and avoid breathing dust . In case of skin contact, wash off with soap and plenty of water .

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-(benzotriazol-1-yl)-1,5-dioxo-5-(tritylamino)pentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H37N5O4/c51-42(47-45(31-16-4-1-5-17-31,32-18-6-2-7-19-32)33-20-8-3-9-21-33)29-28-40(43(52)50-41-27-15-14-26-39(41)48-49-50)46-44(53)54-30-38-36-24-12-10-22-34(36)35-23-11-13-25-37(35)38/h1-27,38,40H,28-30H2,(H,46,53)(H,47,51)/t40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLCVVUWNCORIMN-FAIXQHPJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)N4C5=CC=CC=C5N=N4)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@@H](C(=O)N4C5=CC=CC=C5N=N4)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H37N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718800
Record name (9H-Fluoren-9-yl)methyl {(2S)-1-(1H-benzotriazol-1-yl)-1,5-dioxo-5-[(triphenylmethyl)amino]pentan-2-yl}carbamate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

711.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Gln(trt)-Bt

CAS RN

1155875-65-2
Record name (9H-Fluoren-9-yl)methyl {(2S)-1-(1H-benzotriazol-1-yl)-1,5-dioxo-5-[(triphenylmethyl)amino]pentan-2-yl}carbamate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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